N,N-Dimethyl-4-octaheptaenylaniline

Description

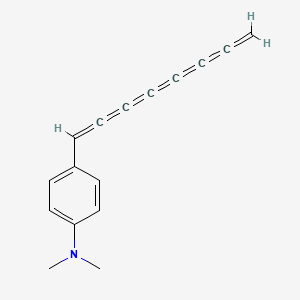

N,N-Dimethyl-4-octaheptaenylaniline is a conjugated aromatic amine featuring a dimethylamino group at the para position of a phenyl ring substituted with an octaheptaenyl chain. This structure imparts unique electronic and optical properties due to extended π-conjugation, making it relevant in organic electronics, nonlinear optics, and as a precursor in synthesis. The compound’s electronic behavior is influenced by the electron-donating dimethylamino group and the polyenyl chain, which modulates charge transfer and absorption characteristics .

Properties

CAS No. |

918530-54-8 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

InChI |

InChI=1S/C16H13N/c1-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(2)3/h10-14H,1H2,2-3H3 |

InChI Key |

JONBIPIXTAKVNG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C=C=C=C=C=C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-octaheptaenylaniline typically involves the reaction of aniline derivatives with dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as hydrogenation, methylation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-octaheptaenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Halogens, nitrating agents.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

N,N-Dimethyl-4-octaheptaenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-octaheptaenylaniline exerts its effects involves its interaction with molecular targets through its conjugated system. This interaction can lead to changes in electronic properties, making it useful in applications like organic electronics. The compound’s ability to undergo various chemical reactions also allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous aromatic amines to highlight structural, electronic, and functional differences.

Substituent Effects and Electronic Properties

- N,N-Dimethylaniline : Lacks the polyenyl chain, resulting in shorter conjugation and weaker charge-transfer transitions. Its dipole moment (≈1.5 D) is lower than N,N-Dimethyl-4-octaheptaenylaniline (predicted ≈3.2 D) due to reduced polarization .

- N,N-Diethyl-4-vinylaniline : A vinyl group instead of octaheptaenyl limits conjugation length, leading to a blue-shifted UV-Vis absorption (λmax ≈ 320 nm vs. ≈450 nm for the octaheptaenyl derivative) .

- 4-(Octaheptaenyl)aniline: Absence of the dimethylamino group reduces electron-donating capacity, lowering solubility in polar solvents and redox activity.

Thermal and Solubility Behavior

| Compound | Melting Point (°C) | Solubility in THF (g/100 mL) | Thermal Stability (TGA onset, °C) |

|---|---|---|---|

| This compound | 98–102 | 12.5 | 220 |

| N,N-Dimethylaniline | 2–4 | 45.0 | 180 |

| N,N-Diethyl-4-vinylaniline | 65–68 | 8.2 | 195 |

The octaheptaenyl derivative exhibits moderate solubility due to its bulky hydrophobic chain but superior thermal stability compared to simpler analogs, attributed to extended conjugation stabilizing the molecular framework .

Spectroscopic and Reactivity Trends

- UV-Vis Absorption : The octaheptaenyl chain red-shifts absorption by ~130 nm compared to N,N-Dimethylaniline, enabling applications in light-harvesting systems.

- Electrophilic Substitution: The dimethylamino group activates the phenyl ring, but steric hindrance from the polyenyl chain slows nitration and sulfonation reactions relative to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.